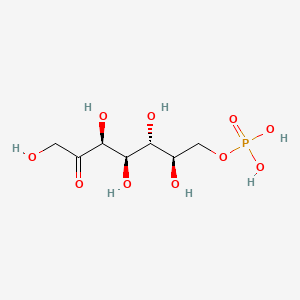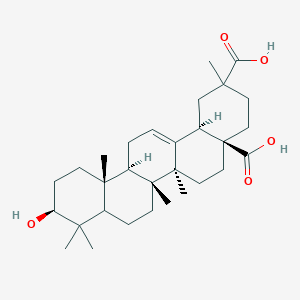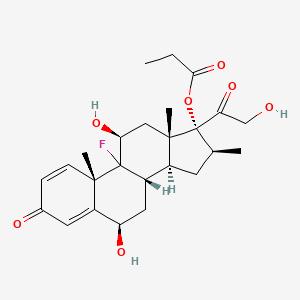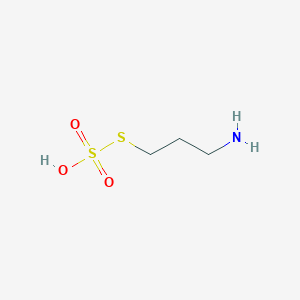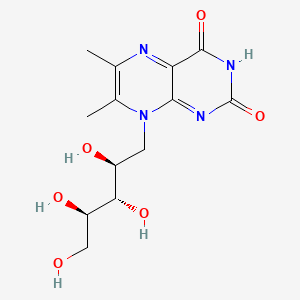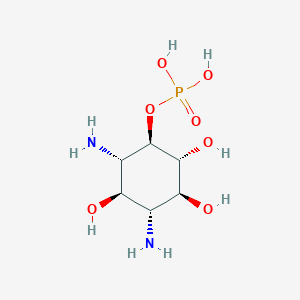
Streptamine 4-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptamine 4-phosphate is a scyllo-inositol phosphate. It derives from a streptamine.
Applications De Recherche Scientifique
1. Streptomycin Biosynthesis
Streptamine 4-phosphate plays a crucial role in the biosynthesis of streptomycin, a widely used antibiotic. The process involves enzymatic reactions where streptamine is phosphorylated, forming intermediates essential in streptomycin synthesis (Walker & Škorvaga, 1973).
2. Central Scaffold of Aminoglycoside Antibiotics
Streptamine, including its phosphate derivatives, forms the central structure of aminoglycoside antibiotics. These antibiotics are significant for their broad antibacterial spectrum, particularly against Gram-negative bacteria (Busscher, Rutjes, & van Delft, 2005).
3. Enzymatic Synthesis of Aminoglycosides
Streptamine 4-phosphate is involved in the enzymatic synthesis of aminoglycoside antibiotics. This process is fundamental in the production of various clinically important antibiotics with specific activities against resistant bacterial strains (Walker, 2002).
4. Molecular Structure Studies
Research on the molecular structure of Streptamine 4-phosphate contributes to the understanding of the configuration of deoxystreptamine, a component of several antibiotics. This knowledge is vital for the development of new antibiotics and understanding their mechanisms of action (Lemieux & Cushley, 1963).
Propriétés
Nom du produit |
Streptamine 4-phosphate |
|---|---|
Formule moléculaire |
C6H15N2O7P |
Poids moléculaire |
258.17 g/mol |
Nom IUPAC |
[(1R,2S,3R,4R,5S,6R)-2,4-diamino-3,5,6-trihydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15N2O7P/c7-1-3(9)2(8)6(5(11)4(1)10)15-16(12,13)14/h1-6,9-11H,7-8H2,(H2,12,13,14)/t1-,2+,3-,4+,5-,6-/m1/s1 |
Clé InChI |
UGKIWJFUWGWWEX-XJQRDMAOSA-N |
SMILES isomérique |
[C@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1O)O)OP(=O)(O)O)N)O)N |
SMILES canonique |
C1(C(C(C(C(C1O)O)OP(=O)(O)O)N)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



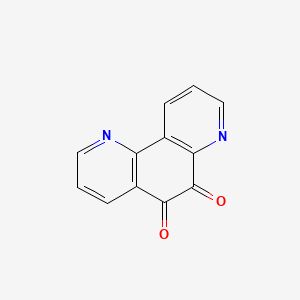
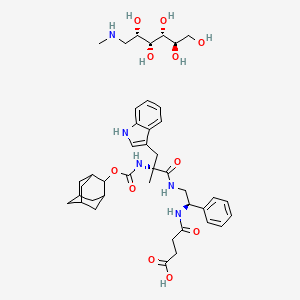
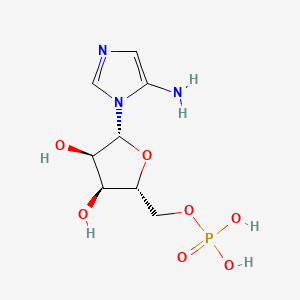
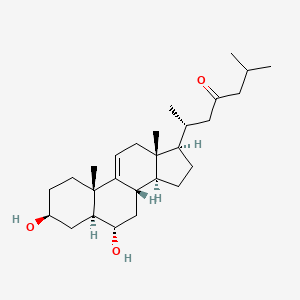
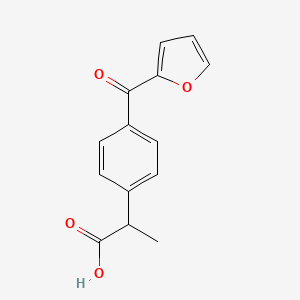
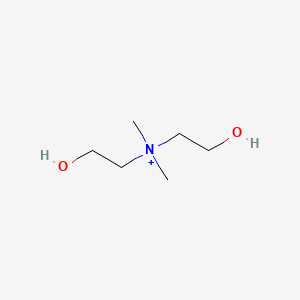
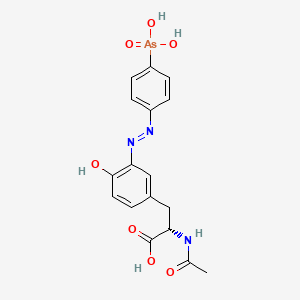
![4-[[[(9R,10S,11R,12R,19R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carbonyl]amino]carbamoyloxymethyl]-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1216599.png)
